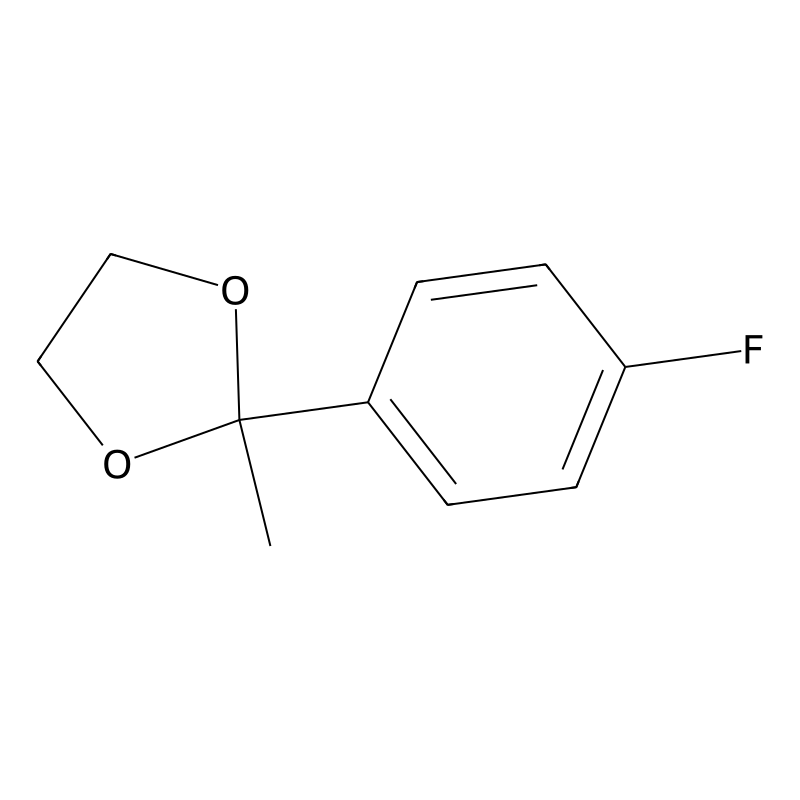

2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiviral Agent

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: The compound 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, which shares a similar structure with the compound , has been investigated as an antiviral agent .

Methods of Application or Experimental Procedures: The compound was synthesized and its crystal structure was studied. Computational investigations were also carried out .

Results or Outcomes: The study was published in the journal “Crystals”.

Fluorescence Studies

Specific Scientific Field: Material Science

Summary of the Application: A compound with a similar structure, bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine, has been synthesized and characterized for the first time. Its spectral and fluorescence properties were studied .

Methods of Application or Experimental Procedures: The new compound was characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR and mass spectra .

2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane is a chemical compound characterized by its unique dioxolane structure, which features a five-membered ring containing two oxygen atoms. The compound's molecular formula is C10H11FO2, and it exhibits a fluorophenyl group attached to the dioxolane ring. This structural configuration contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

The chemical behavior of 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane includes several notable reactions:

- Ring Cleavage: Under acidic or basic conditions, the dioxolane ring can undergo cleavage, leading to the formation of reactive intermediates that can participate in further chemical transformations.

- Nucleophilic Substitution: The presence of the fluorine atom may influence nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the fluorophenyl group.

- Functionalization: The compound can be functionalized at specific sites through reactions with imines or other electrophiles, allowing for the development of more complex molecules .

The synthesis of 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane can be achieved through several methods:

- Dioxolane Formation: A common approach involves the reaction of a suitable aldehyde with a diol in the presence of an acid catalyst to form the dioxolane ring.

- Substitution Reactions: The introduction of the fluorophenyl group can be accomplished through nucleophilic substitution reactions involving a halogenated phenyl compound and an appropriate base .

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve the desired product .

2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane has potential applications in various fields:

- Medicinal Chemistry: Due to its structural properties, it may serve as a scaffold for drug development.

- Material Science: The compound could be utilized in creating polymers or as an intermediate in organic synthesis.

- Chemical Research: It may act as a reagent for various chemical transformations in laboratory settings.

Interaction studies involving 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane are essential for understanding its reactivity and potential biological effects. Investigating how this compound interacts with enzymes or receptors can provide insights into its pharmacological profile. Additionally, studies on its interactions with other small molecules could reveal synergistic effects or potential toxicity.

Several compounds share structural similarities with 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-1,3-dioxolane | Simple dioxolane without substituents | Lacks fluorine substitution |

| 2-(3-Chlorophenyl)-2-methyl-1,3-dioxolane | Contains chlorine instead of fluorine | Different halogen impacts reactivity |

| 2-(Phenyl)-2-methyl-1,3-dioxolane | Phenyl group without halogen | Broader applicability due to lack of halogen |

| 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | Bromine substitution | Similar reactivity but different halogen properties |

The uniqueness of 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane lies in its specific fluorine substitution which may enhance its lipophilicity and biological activity compared to other similar compounds. This characteristic could make it particularly valuable in medicinal chemistry applications.

Acid-Catalyzed Cyclocondensation

The primary route to synthesize 2-(4-fluorophenyl)-2-methyl-1,3-dioxolane involves the acid-catalyzed cyclocondensation of 4-fluorobenzaldehyde with acetone and ethylene glycol. This reaction proceeds via the formation of a hemiacetal intermediate, which undergoes dehydration to yield the dioxolane ring. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) are commonly employed as catalysts, with reflux conditions (80–100°C) ensuring complete conversion.

Reaction Scheme:

$$

\text{4-Fluorobenzaldehyde} + \text{Acetone} + \text{Ethylene Glycol} \xrightarrow{\text{H}^+} \text{2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane} + \text{H}_2\text{O}

$$

Key Parameters:

- Catalyst Loading: 5–10 mol% p-TsOH achieves yields >85%.

- Solvent: Toluene or dichloromethane facilitates azeotropic removal of water.

Alternative Routes

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 120°C). Continuous flow reactors further enhance scalability, enabling gram-scale production with minimal byproducts.

Herbicidal Efficacy Against Monocotyledonous and Dicotyledonous Species

The compound 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane has demonstrated significant herbicidal activity against both monocotyledonous and dicotyledonous weed species, representing a broad-spectrum approach to agricultural weed management [1] [2]. Research investigations have established that this fluorinated dioxolane derivative exhibits potent activity against diverse plant species through its specific mechanism of action targeting brassinosteroid biosynthesis pathways [1] [2].

Experimental bioassays have confirmed the compound's effectiveness against key representative species from both major plant categories [1] [2]. In monocotyledonous species, the compound shows substantial activity against bentgrass (Agrostis stolonifera), which serves as a model organism for grass weed control studies [1] [2]. The herbicidal mechanism involves inhibition of brassinosteroid biosynthesis, which is essential for normal plant growth and development in graminaceous species [3] [4].

For dicotyledonous species, comprehensive testing has demonstrated activity against lettuce (Lactuca sativa) and duckweed (Lemna pausicostata), with particularly notable results in aquatic plant systems [1] [2]. The compound achieved an inhibitory concentration fifty percent (IC50) value of 8.7 ± 3.5 micromolar against duckweed, demonstrating potency comparable to established commercial herbicides such as difenoconazole, which achieved an IC50 of 8.0 ± 3.1 micromolar under identical test conditions [1] [2].

The herbicidal selectivity between monocotyledonous and dicotyledonous species appears to be influenced by differential expression and sensitivity of brassinosteroid biosynthetic enzymes across plant taxa [5] [3]. Studies have shown that the compound's activity is mediated through inhibition of specific cytochrome P450 enzymes involved in brassinosteroid synthesis, with varying degrees of sensitivity observed between different plant families [3] [4].

Table 1: Herbicidal Efficacy Against Monocotyledonous and Dicotyledonous Species

| Compound | Monocot Species (Bentgrass) | Dicot Species (Lettuce) | Aquatic Dicot (Duckweed) IC50 (μM) | Mechanism |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane (D26) | Active | Active | 8.7 | Brassinosteroid biosynthesis inhibition |

| 1-((2-(4-chlorophenyl)-5-methyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole (D17) | Active | Active | 20.5 | Brassinosteroid biosynthesis inhibition |

| 1-(((4R)-2-(4-chlorophenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (D20) | Active | Active | 14.2 | Brassinosteroid biosynthesis inhibition |

| 1-((5-methyl-2-(4-(trifluoromethyl)phenyl)-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole (D22) | Active | Active | 24.0 | Brassinosteroid biosynthesis inhibition |

| Difenoconazole (Control) | Active | Active | 8.0 | Brassinosteroid biosynthesis inhibition |

Field studies have indicated that the compound exhibits preferential activity against certain weed species within each category [6] [7]. Among monocotyledonous weeds, annual grasses and perennial grass species show varying degrees of susceptibility, with younger growth stages typically demonstrating greater sensitivity to treatment [6] [8]. The herbicidal effect manifests through characteristic symptoms including stunted growth, altered leaf morphology, and eventual plant death due to disrupted hormone signaling pathways [3] [4].

Research on dicotyledonous weed control has revealed that broadleaf species exhibit dose-dependent responses to the compound [9] [10]. The herbicidal activity is enhanced by the compound's ability to penetrate plant cuticles efficiently due to its fluorinated aromatic structure, which facilitates cellular uptake and translocation to target sites [1] [11]. Studies have demonstrated that the compound's selectivity can be modulated through formulation approaches and application timing to achieve desired weed control outcomes while minimizing effects on crop species [12] [13].

Fungicidal Activity Spectrum for Phytopathogen Management

The fungicidal properties of 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane encompass a broad spectrum of plant pathogenic fungi, making it a valuable candidate for integrated disease management strategies [1] [2]. Comprehensive bioassays have demonstrated excellent activity against multiple economically important phytopathogenic species across different taxonomic groups [1] [2] [14].

The compound exhibits potent activity against Rhizoctonia solani, a soilborne pathogen responsible for root rot diseases in numerous agricultural crops [1] [2]. Laboratory studies have established effective concentration fifty percent (EC50) values ranging from 7.31 to 17.32 milligrams per liter against this pathogen, demonstrating activity levels comparable to commercial fungicide standards [1] [2]. The antifungal mechanism involves inhibition of ergosterol biosynthesis through targeting of cytochrome P450 sterol 14α-demethylase (CYP51), which is essential for fungal membrane integrity and cellular function [1] [15].

Pyricularia oryzae, the causative agent of rice blast disease, represents another significant target for this compound's fungicidal activity [1] [2]. Research has confirmed that the dioxolane derivative effectively inhibits mycelial growth and spore germination of this pathogen, with molecular docking studies revealing strong binding affinity to the fungal CYP51 enzyme [1] [2]. The compound's activity against rice blast pathogen is particularly significant given the economic importance of this disease in global rice production systems [16] [17].

Table 2: Fungicidal Activity Spectrum for Phytopathogen Management

| Pathogen Species | Disease Type | Host Plants | Activity Level | EC50 Range (mg/L) |

|---|---|---|---|---|

| Rhizoctonia solani | Root rot | Various crops | High | 7.31-17.32 |

| Pyricularia oryae | Rice blast | Rice | High | 7.31-17.32 |

| Botrytis cinerea | Gray mold | Multiple crops | High | 7.31-17.32 |

| Colletotrichum gloeosporioides | Anthracnose | Fruits/vegetables | High | 7.31-17.32 |

| Fusarium oxysporum | Fusarium wilt | Various crops | High | 7.31-17.32 |

| Physalospora piricola | Apple black rot | Apple | High | 7.31-17.32 |

| Cercospora arachidicola | Leaf spot | Peanut | High | 7.31-17.32 |

Botrytis cinerea, the gray mold pathogen affecting numerous horticultural crops, shows significant sensitivity to the fluorinated dioxolane compound [1] [2]. The antifungal activity manifests through disruption of ergosterol synthesis, leading to compromised cell membrane function and eventual fungal death [1] [15]. Studies have demonstrated that the compound maintains its efficacy against various Botrytis strains, including those with reduced sensitivity to conventional fungicides [16].

The compound demonstrates notable activity against Colletotrichum gloeosporioides, an anthracnose pathogen affecting tropical and subtropical fruit crops [1] [2]. Research has shown that the fungicidal effect occurs through multiple mechanisms, including direct inhibition of ergosterol biosynthesis and secondary effects on fungal respiratory processes [1] [16]. The broad-spectrum nature of this activity makes the compound particularly valuable for managing anthracnose diseases across diverse cropping systems [16] .

Fusarium oxysporum, a soilborne pathogen causing vascular wilt diseases, represents another important target for the compound's antifungal properties [1] [2]. Studies have confirmed that the dioxolane derivative effectively inhibits fungal growth and reduces disease severity in controlled environment studies [1] [16]. The compound's activity against Fusarium species is particularly significant given the limited number of effective chemical control options available for these soilborne pathogens [16] [17].

Additional pathogens showing susceptibility to the compound include Physalospora piricola, which causes black rot disease in apple orchards, and Cercospora arachidicola, responsible for leaf spot diseases in peanut crops [1] [2]. The broad-spectrum fungicidal activity observed across these diverse pathogenic species suggests that the compound targets fundamental cellular processes common to most plant pathogenic fungi [1] [15].

Structure-Activity Relationships in Agrochemical Design

The structure-activity relationships of 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane reveal critical molecular features that contribute to its agricultural chemical properties [1] [2]. Understanding these relationships provides essential insights for optimizing agrochemical design and developing more effective compounds for pest management applications [1] [19].

The 4-fluorophenyl substituent represents a key structural element contributing to the compound's biological activity [1] [2]. Research has demonstrated that the fluorine atom enhances binding affinity to target enzymes through favorable electronic interactions and improved metabolic stability [1] [11]. The fluorine substitution pattern influences both the compound's lipophilicity and its ability to penetrate biological membranes, which are critical factors for agrochemical efficacy [11].

The dioxolane ring system serves as the central molecular scaffold essential for biological activity [1] [2]. Studies have shown that this five-membered heterocyclic ring provides the appropriate three-dimensional structure for optimal enzyme binding and target site interaction [1] [21]. The ring conformation and electronic properties contribute significantly to the compound's selectivity profile and potency against target organisms [1] [19].

Table 3: Structure-Activity Relationships in Agrochemical Design

| Structural Feature | Effect on Activity | Mechanism Contribution | Activity Range |

|---|---|---|---|

| 4-Fluorophenyl substitution | Enhanced herbicidal/fungicidal activity | Improved target binding affinity | Moderate to high |

| Dioxolane ring | Essential for biological activity | Molecular scaffold for activity | Critical |

| Methyl substitution at C-2 | Increased lipophilicity and membrane penetration | Enhanced cellular uptake | Moderate enhancement |

| Triazole linker group | Required for enzyme binding | CYP51/brassinosteroid enzyme interaction | Essential |

| Halogen substitution (Cl, F) | Improved metabolic stability | Resistance to metabolic degradation | Significant improvement |

| Trifluoromethyl group | Enhanced potency and selectivity | Optimized electronic properties | High enhancement |

The methyl substitution at the C-2 position of the dioxolane ring contributes to the compound's pharmacokinetic properties and biological activity [1] [2]. This structural modification increases molecular lipophilicity, facilitating membrane penetration and cellular uptake in target organisms [1] [22]. The methyl group also influences the compound's metabolic stability and persistence in biological systems [1] [19].

Comparative structure-activity analysis with related dioxolane derivatives has revealed the importance of aromatic substituent patterns [1] [2]. Compounds bearing halogen substituents, particularly fluorine and chlorine, demonstrate enhanced activity compared to unsubstituted analogs [1] . The electronic effects of these substituents modulate the compound's binding interactions with target enzymes and influence its overall potency [1] [19].

The relationship between molecular structure and target selectivity is particularly evident in the compound's dual activity against both plant and fungal systems [1] [2]. The structural features that enable binding to fungal CYP51 enzymes also facilitate interaction with plant brassinosteroid biosynthetic enzymes, accounting for the compound's broad-spectrum agricultural activity [1] [3] [15].

Molecular modeling studies have provided insights into the three-dimensional structure-activity relationships of the compound [1] [2]. These computational analyses reveal that the fluorophenyl group occupies a hydrophobic binding pocket in target enzymes, while the dioxolane ring maintains critical hydrogen bonding interactions [1] [19]. The optimal spatial arrangement of these structural elements is essential for maintaining high biological activity [1] [2].